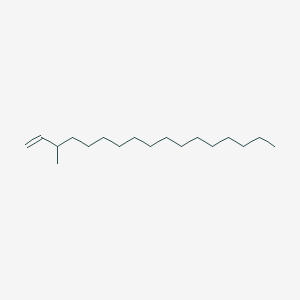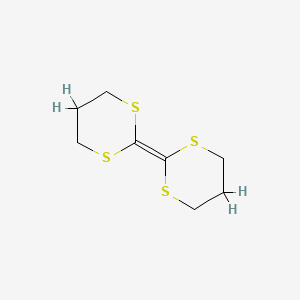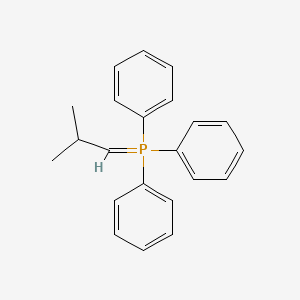
Phosphorane, (2-methylpropylidene)triphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorane, (2-methylpropylidene)triphenyl- is an organophosphorus compound with the molecular formula C22H23P. It is a member of the phosphorane family, which are pentavalent phosphorus compounds. This compound is characterized by the presence of a phosphorus atom bonded to four phenyl groups and one 2-methylpropylidene group. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphorane, (2-methylpropylidene)triphenyl- can be synthesized through the reaction of triphenylphosphine with an appropriate alkylidene halide under controlled conditions. The reaction typically involves the use of a base, such as sodium hydride, to deprotonate the triphenylphosphine, followed by the addition of the alkylidene halide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.
Industrial Production Methods
In an industrial setting, the production of phosphorane, (2-methylpropylidene)triphenyl- involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphorane, (2-methylpropylidene)triphenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require the use of strong bases or nucleophiles, such as sodium amide or Grignard reagents.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Triphenylphosphine and related phosphines.
Substitution: Various substituted phosphoranes depending on the reagents used.
Applications De Recherche Scientifique
Phosphorane, (2-methylpropylidene)triphenyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of enzyme mechanisms involving phosphorus-containing intermediates.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of phosphorane, (2-methylpropylidene)triphenyl- involves the interaction of the phosphorus atom with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The molecular pathways involved include the formation and cleavage of phosphorus-carbon bonds, as well as the stabilization of reactive intermediates.
Comparaison Avec Des Composés Similaires
Phosphorane, (2-methylpropylidene)triphenyl- can be compared with other similar compounds, such as:
Triphenylphosphine: Lacks the alkylidene group and has different reactivity.
Phosphorane, (methylidene)triphenyl-: Contains a methylidene group instead of a 2-methylpropylidene group, leading to different chemical properties.
Phosphorane, (ethylidene)triphenyl-: Contains an ethylidene group, which also affects its reactivity and applications.
The uniqueness of phosphorane, (2-methylpropylidene)triphenyl- lies in its specific structure, which imparts distinct reactivity and makes it suitable for specialized applications in research and industry.
Propriétés
Numéro CAS |
21960-27-0 |
|---|---|
Formule moléculaire |
C22H23P |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
2-methylpropylidene(triphenyl)-λ5-phosphane |
InChI |
InChI=1S/C22H23P/c1-19(2)18-23(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-19H,1-2H3 |
Clé InChI |
NUHNKKUZZUAGCP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




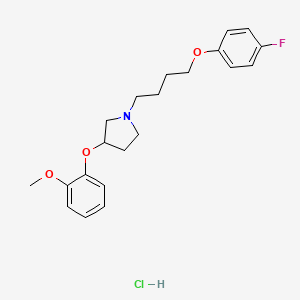
![N,N'-bis[(E)-phenylmethylidene]benzene-1,2-diamine](/img/structure/B14714546.png)
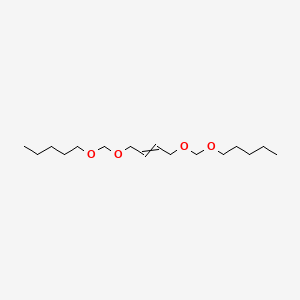
![4-[(E)-{4-[(2-Aminoethyl)amino]naphthalen-1-yl}diazenyl]benzene-1-sulfonamide](/img/structure/B14714556.png)

![Benzene, [(methoxyphenylmethyl)thio]-](/img/structure/B14714573.png)



